2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol
Overview
Description
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields .
Mechanism of Action
Target of Action
The primary target of the compound 2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol is the Serine/threonine-protein kinase ATR . This protein plays a crucial role in cellular processes such as DNA damage response and cell cycle regulation .
Mode of Action
This compound interacts with its target, the Serine/threonine-protein kinase ATR, by inhibiting its activity . This inhibition disrupts the normal function of the protein, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of Serine/threonine-protein kinase ATR by this compound affects several biochemical pathways. These include the DNA damage response pathway and cell cycle regulation pathway . The downstream effects of these disruptions can lead to changes in cell growth and division .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing how effectively it can reach its target and exert its effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of Serine/threonine-protein kinase ATR . This can lead to disruptions in DNA repair and cell cycle progression, potentially affecting cell growth and division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its target and exerts its effects .
Biochemical Analysis
Biochemical Properties
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as kinases and phosphatases, which are critical in regulating cellular processes. The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing downstream signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have wide-ranging effects on cellular metabolism and gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. For instance, it can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in gene expression and cellular metabolism. In cancer cells, this compound has been shown to induce apoptosis, thereby reducing cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to a cascade of effects, including the alteration of signaling pathways and changes in gene expression. Additionally, this compound can interact with DNA and RNA, affecting transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as reducing inflammation and promoting cell survival. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, the compound can influence the activity of metabolic enzymes, leading to changes in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and influence gene expression. Additionally, it can be targeted to the mitochondria, where it affects energy production and apoptosis. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine with a suitable cyclopropyl ketone under acidic or basic conditions to form the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the cyclopropyl group.
4-Hydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with a hydroxyl group at the 4-position instead of the cyclopropyl group
Uniqueness
2-Cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the cyclopropyl and pyridin-2-yl groups, which may confer distinct pharmacological properties and reactivity compared to other pyrimidine derivatives .
Properties
IUPAC Name |
2-cyclopropyl-4-pyridin-2-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-7-10(9-3-1-2-6-13-9)14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXOAPYTZDXHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401237206 | |
Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-73-1 | |
Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159818-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclopropyl-6-(2-pyridinyl)-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401237206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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